molecular formula C17H17N3O2S B2486214 (E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide CAS No. 1334030-63-5

(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide

Cat. No. B2486214
M. Wt: 327.4
InChI Key: RKPBJCDJWGTTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, cyclodesulfurization, and the use of specific reagents for introducing desired functional groups. For example, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines demonstrates a stereospecific synthesis involving tosylation and subsequent treatment with acetamides, showcasing the complexity and specificity required in synthesizing such compounds (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by their ability to form π–π interactions and hydrogen bonding, contributing to their stability and reactivity. For instance, the synthesis and structural characterization of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide highlighted these interactions, which result in a three-dimensional network, suggesting potential for diverse chemical reactivity and interaction with biological targets (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]pyridine derivatives are varied and include processes such as cyclodesulfurization and bis-cyanation. These reactions are crucial for introducing or modifying functional groups that define the chemical behavior of the compounds. The Rhodium-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines is an example of such chemical modifications, offering insights into the reactivity and potential for chemical diversity within this class of compounds (Zhu et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The synthesis and characterization of 2-phenylimidazo[1,2-a]pyridine provided insights into its physical properties, demonstrating the compound's high crystallinity and potential for purification, which is critical for its application in further chemical or pharmacological studies (Santaniello et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules, potential for forming cocrystals, and interactions with biological targets, are key areas of interest. Studies on related compounds, such as the formation of cocrystals and salts with pyromellitic acid, reveal the intricate balance between molecular structure and chemical behavior, highlighting the potential for these molecules to engage in complex chemical interactions (Dey et al., 2015).

Future Directions

The future directions for research on imidazo[1,2-a]pyridines could involve further exploration of their synthesis methods and potential applications in medicinal chemistry and material science .

properties

IUPAC Name

(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-14-6-5-9-17-19-16(13-20(14)17)12-18-23(21,22)11-10-15-7-3-2-4-8-15/h2-11,13,18H,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPBJCDJWGTTPG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC2=NC(=CN12)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({5-methylimidazo[1,2-a]pyridin-2-yl}methyl)-2-phenylethene-1-sulfonamide

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